molecular formula C11H18N4 B1480706 (5-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine CAS No. 1256805-28-3

(5-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine

Cat. No. B1480706
CAS RN: 1256805-28-3
M. Wt: 206.29 g/mol
InChI Key: TUSIYOYXAFOTHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine” is an organic compound with the CAS Number: 1256805-28-3 . It has a molecular weight of 206.29 and its IUPAC name is [5-(4-methyl-1-piperazinyl)-3-pyridinyl]methanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H18N4/c1-14-2-4-15(5-3-14)11-6-10(7-12)8-13-9-11/h6,8-9H,2-5,7,12H2,1H3 . This indicates that the compound has a molecular formula of C11H18N4 .


Physical And Chemical Properties Analysis

“(5-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine” is a solid compound .

Scientific Research Applications

Antimicrobial Activity

This compound has been studied for its potential in antimicrobial activity. Docking simulations of related piperazine derivatives have shown that these compounds can inhibit bacterial oxidoreductase enzymes through hydrophobic interactions, which could be crucial in developing new antibacterial agents .

Cancer Therapy

One of the most prominent applications is in cancer therapy. It’s structurally related to therapeutic agents like Imatinib, which is used to treat leukemia by specifically inhibiting tyrosine kinases . This suggests that our compound could also have applications in targeting specific enzymes or pathways in cancer cells.

Antiproliferative Evaluation

The compound has been synthesized and investigated for its antiproliferative activities, particularly in leukemia cell lines. Studies using assays like MTT and flow cytometry have been conducted to evaluate its effectiveness in inhibiting cell growth .

Anti-inflammatory Effects

Research has also explored the anti-nociceptive and anti-inflammatory effects of piperazine derivatives. These studies involve various pain models to assess the compound’s potential as a pain reliever and its impact on inflammatory processes .

Enzyme Inhibition

Another application is enzyme inhibition. For instance, derivatives of this compound have been shown to inhibit lipoxygenase enzymes, which play a role in the inflammatory response and could be a target for anti-inflammatory drugs .

Mechanism of Action

Target of Action

The primary target of (5-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine is currently unknown. The compound belongs to the class of organic compounds known as phenylpiperazines , which are compounds containing a phenylpiperazine skeleton, consisting of a piperazine bound to a phenyl group

Mode of Action

Without specific information on the compound’s target, it’s challenging to provide a detailed explanation of its mode of action. Phenylpiperazines often act as ligands, binding to their target proteins and modulating their activity . The exact nature of this interaction and the resulting changes would depend on the specific target involved.

properties

IUPAC Name

[5-(4-methylpiperazin-1-yl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-14-2-4-15(5-3-14)11-6-10(7-12)8-13-9-11/h6,8-9H,2-5,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSIYOYXAFOTHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CN=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(5-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine
Reactant of Route 3
Reactant of Route 3
(5-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine
Reactant of Route 4
Reactant of Route 4
(5-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine
Reactant of Route 5
Reactant of Route 5
(5-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine
Reactant of Route 6
(5-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.